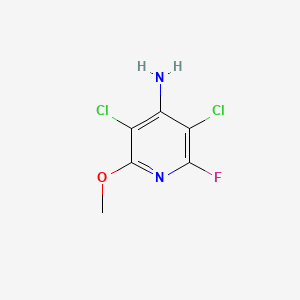

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine

Descripción

Propiedades

IUPAC Name |

3,5-dichloro-2-fluoro-6-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2O/c1-12-6-3(8)4(10)2(7)5(9)11-6/h1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFLRBRESHZOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957000 | |

| Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35622-80-1 | |

| Record name | 4-Pyridinamine, 3,5-dichloro-2-fluoro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluroxypyr-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Amination of Pyridine Derivatives

Amination is a crucial step in the synthesis of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine. The process typically involves the reaction of a suitable pyridine derivative with an amine source under controlled conditions.

-

- 3,5-Dichloro-2-fluoropyridine

- Ammonia or primary amines

- Solvent (e.g., N-methylpyrrolidone)

-

- Temperature: 100–150°C

- Time: 4–6 hours

- Pressure: Atmospheric or slight vacuum

-

- Typical yields range from 70% to 90%, depending on the specific conditions used.

Hydroxylation Reactions

Hydroxylation involves the introduction of a hydroxyl group (-OH) into the pyridine ring, which is essential for subsequent reactions.

-

- 4-Amino-3,5-dichloro-2-fluoropyridine

- Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

- Solvent (e.g., water or ethanol)

-

- Temperature: Reflux conditions

- Time: 2–4 hours

-

- Yields can vary from 60% to 85%.

Condensation Reactions

This step often follows amination and hydroxylation, where the final product is formed through condensation with an appropriate acylating agent.

-

- Hydroxylated intermediate

- Ethyl chloroacetate or similar acylating agent

-

- Temperature: Room temperature to reflux

- Time: Several hours depending on reactivity

-

- Final yields typically range from 70% to 95%.

Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amination | 3,5-Dichloro-2-fluoropyridine, NH₃ | 100–150°C, 4–6 hours | 70–90 |

| Hydroxylation | 4-Amino derivative, KOH | Reflux | 60–85 |

| Condensation | Hydroxylated intermediate, Ethyl chloroacetate | Room temp to reflux | 70–95 |

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Amino-substituted pyridines.

Aplicaciones Científicas De Investigación

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Key Observations :

- Amine Functionality: The NH₂ group at position 4 distinguishes the target compound from non-aminated analogs, enabling hydrogen bonding and interactions in biological systems .

- Halogenation : The combination of chlorine and fluorine substituents balances lipophilicity and metabolic stability, a trait shared with agrochemical intermediates such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine .

Physicochemical Properties and Stability

- Molecular Weight and Solubility : The target compound’s moderate molecular weight (211.02 g/mol) and polar substituents (NH₂, OCH₃) suggest moderate solubility in polar organic solvents, contrasting with highly halogenated derivatives like 2,3,5,6-tetrachloro-4-fluoropyridine (234.87 g/mol), which is likely more lipophilic .

Toxicity Profile

The acute oral toxicity (LD₅₀) of this compound is 313 mg/kg , classifying it as toxic (GHS hazard statements: H315, H319, H335, H413) . Comparatively:

Actividad Biológica

3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine (commonly referred to as DFM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

DFM has the molecular formula C₆H₄Cl₂FN₃O and a molecular weight of approximately 211.02 g/mol. Its structure includes halogen atoms (chlorine and fluorine) and a methoxy group, contributing to its unique reactivity and biological properties.

Synthesis Methods:

The synthesis of DFM typically involves nucleophilic substitution reactions. The primary starting materials include 2-fluoro-3,5-dichloropyridine and methoxyamine. The reaction is often conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes using catalysts such as palladium on carbon (Pd/C).

Antimicrobial Properties

DFM has been investigated for its potential antimicrobial activity. Studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in effective antimicrobial effects. This mechanism is crucial for developing new antibiotics targeting resistant strains of bacteria.

Antifungal Activity

In addition to its antibacterial properties, DFM has shown promise as an antifungal agent. Research indicates that the compound can disrupt fungal cell membranes, leading to cell death. This property makes it a candidate for further exploration in antifungal drug development.

The biological activity of DFM is attributed to its ability to interact with specific molecular targets within pathogens. For instance:

- Enzyme Inhibition: DFM may act by binding to enzymes critical for the survival of bacteria and fungi, thereby inhibiting their functions. This interaction can lead to reduced viability of these microorganisms.

- Cell Membrane Disruption: The compound's structural features allow it to integrate into microbial membranes, causing perturbations that result in increased permeability and eventual cell lysis.

Study on Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that DFM exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

Antifungal Testing

In another investigation focusing on fungal pathogens like Candida albicans, DFM was found to reduce fungal growth significantly at low concentrations. The study reported an EC50 value indicating effective antifungal activity, highlighting the compound's potential application in treating fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFM, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dichloro-2,6-difluoropyridin-4-amine | C₅H₂Cl₂F₂N₂ | Contains two fluorine atoms |

| 4-Amino-3,5-dichloropyridin-2(3H)-one | C₅H₄Cl₂N₂O | Contains a ketone functional group |

| 2-Fluoro-3,5-dichloropyridin-4-amino | C₅H₄Cl₂FN₂ | Lacks the methoxy group |

DFM's unique combination of halogens and a methoxy group enhances its efficacy as an herbicide compared to similar compounds lacking these features.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended to confirm the identity of 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine?

- Answer :

-

Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and electronic environments. For example, the methoxy group () typically resonates near δ 3.8–4.0 ppm in NMR.

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 223.97 (calculated for ).

-

Elemental Analysis : Validate the empirical formula () with <0.3% deviation .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | EPP | |

| CAS Number | 35622-80-1 | EPP |

| Molecular Weight | 223.02 g/mol | EPP |

Q. What synthetic strategies are effective for preparing this compound?

- Answer :

- Stepwise Halogenation : Start with a pyridine precursor (e.g., 6-methoxypyridin-4-amine) and perform fluorination at position 2 using or , followed by chlorination at positions 3 and 5 with under controlled conditions .

- Protection-Deprotection : Protect the amine group with Boc (-butoxycarbonyl) to avoid side reactions during halogenation steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Answer :

-

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation ( Å).

-

Refinement : Apply the SHELX suite (e.g., SHELXL) for structure solution and refinement. For example, SHELX’s dual-space algorithms resolve heavy atom (Cl, F) positions effectively .

-

Validation : Check for short intermolecular interactions (e.g., Cl···N distances ~3.10 Å), which stabilize the crystal lattice .

- Data Table (Crystallographic Parameters) :

| Parameter | Value (Example from Analogous Compound) | Source |

|---|---|---|

| Space Group | Acta Cryst. | |

| Unit Cell Dimensions | Å, Å, Å | Acta Cryst. |

| -factor | Acta Cryst. |

Q. How should researchers address contradictions in spectroscopic data during structural characterization?

- Answer :

- 2D NMR Correlation : Use HSQC (- heteronuclear correlation) to resolve overlapping signals. For example, the coupling with adjacent protons can clarify substituent orientation .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-dichloropyridin-4-amine, CAS 22889-78-7) to validate chemical shifts .

Q. What methodologies optimize purity assessment for this compound?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >98% purity. Retention time (~8.2 min) should match standards .

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C to confirm absence of solvent residues .

Q. How can intermolecular interactions in the solid state influence reactivity studies?

- Answer :

- Crystal Packing Analysis : Identify halogen bonds (Cl···N/F) and hydrogen bonds (N-H···O) using Mercury software. These interactions may stabilize reactive intermediates or alter solubility .

- Reactivity Screening : Compare solution-phase vs. solid-state reactions. For example, Cl···N interactions in crystals may suppress nucleophilic substitution at specific positions .

Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.